molecular formula C13H20BF3O2 B1312730 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane CAS No. 683242-93-5

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane

Cat. No.: B1312730
CAS No.: 683242-93-5
M. Wt: 276.1 g/mol
InChI Key: WZIGWZGLMLDGKU-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane (CAS: 683242-93-5) is a cyclic boronate ester with a unique structural motif combining a trifluoromethyl-substituted cyclohexenyl group and the pinacol boronate framework. This compound is characterized by its high purity (98%) and specialized applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, where its steric and electronic properties modulate reactivity . The trifluoromethyl group enhances electron-withdrawing effects, while the cyclohexenyl ring introduces steric bulk, balancing stability and reactivity in synthetic transformations.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIGWZGLMLDGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468694
Record name 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683242-93-5
Record name 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trifluoride etherate in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous dioxaborolane derivatives:

Compound Substituent Key Properties Applications References
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane (Target) 4-(Trifluoromethyl)cyclohexenyl High steric bulk, electron-withdrawing CF₃, 98% purity Cross-coupling reactions, pharmaceuticals
4,4,5,5-Tetramethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborolane (45) Phenylethynylphenyl Conjugated triple bond, planar structure Catalytic Sonogashira couplings, optoelectronic materials
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Iodophenyl Halogen substituent, moderate reactivity Intermediate for Stille couplings or radioiodination
2,2',2''-(2-(4-(Trifluoromethyl)phenyl)ethene-1,1,2-triyl)tris-dioxaborolane (2m) Trifluoromethylphenyl-ethene triyl Tris-boronate, electron-deficient arene Polymer chemistry, multi-component couplings
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) Styryl (E-configuration) Planar vinyl group, stereospecific reactivity Hydroboration reactions, stereoselective synthesis
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane (T3376-1G) 3,4,5-Trifluorophenyl High electron-withdrawing effect, oxidative stability Agrochemicals, fluorinated drug candidates
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-Methylsulfonylphenyl Strong electron-withdrawing sulfonyl group, high stability Inhibitor synthesis (e.g., USP7 inhibitors)
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Benzo[b]thiophen-3-yl Heterocyclic sulfur, π-conjugated system Materials science, organic semiconductors

Key Comparative Insights

Electronic Effects: The trifluoromethyl group in the target compound and 2m enhances stability via electron withdrawal, contrasting with the electron-donating methylsulfonyl group in . Fluorinated analogs (e.g., T3376-1G) exhibit superior oxidative stability compared to non-fluorinated derivatives like 8a .

Steric Considerations: The cyclohexenyl group in the target compound imposes greater steric hindrance than planar substituents (e.g., phenylethynyl in 45), slowing transmetalation in cross-couplings but improving selectivity . Tris-boronate 2m faces synthetic challenges (47% yield) due to steric complexity, unlike the straightforward synthesis of monosubstituted analogs .

Reactivity in Cross-Couplings :

  • Styryl derivatives (8a, 9a) show stereospecific reactivity in hydroboration, whereas the target compound’s cyclohexenyl group requires optimized conditions for efficient coupling .
  • Halogenated derivatives (e.g., 4-iodophenyl in ) serve as precursors for further functionalization, unlike the target compound’s direct use in couplings.

Applications :

  • The target compound’s trifluoromethyl-cyclohexenyl motif is valuable in medicinal chemistry for bioisosteric replacement of aromatic rings.
  • Benzo[b]thiophen-3-yl derivatives () are prioritized in materials science due to their π-conjugation, unlike the target’s alicyclic structure.

Research Findings and Data Tables

Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol)
Target compound Not reported 315.14
2m (Tris-boronate) 201.0 516.44
53 (Cyclopropane derivative) 47–49 376.25

Biological Activity

4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is an organoboron compound that has gained attention for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H16BF3O2C_{13}H_{16}BF_3O_2 with a molecular weight of 272.07 g/mol. The compound features a dioxaborolane ring structure which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling processes.

Structure Overview

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H16BF3O2C_{13}H_{16}BF_3O_2
Molecular Weight272.07 g/mol
CAS Number683242-93-5

Biological Activity

The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis. However, emerging studies suggest potential pharmacological properties worth exploring.

Anticancer Activity

Recent studies have indicated that organoboron compounds exhibit anticancer properties. Specifically:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which lead to oxidative stress.
  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar dioxaborolanes inhibited the proliferation of various cancer cell lines by disrupting cellular signaling pathways involved in growth and survival .

Antimicrobial Properties

There is growing interest in the antimicrobial potential of boron-containing compounds:

  • In vitro Studies : Preliminary tests have shown that dioxaborolanes can exhibit bactericidal effects against certain Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes.

Synthesis and Stability

The synthesis of this compound typically involves the reaction of boronic acids with pinacol under specific conditions:

  • Synthetic Route : The compound is synthesized by reacting 3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of dehydrating agents like toluene or benzene at elevated temperatures.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with related organoboron compounds.

Compound NameAnticancer ActivityAntimicrobial ActivityStability
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-cyclohexen-1-yl]-1,3,2-dioxaborolaneModeratePresentHigh
4-Methylphenylboronic AcidLowAbsentModerate
Bis(pinacolato)diboronHighModerateVery High

Q & A

Q. How can steric effects from the cyclohexenyl and trifluoromethyl groups be mitigated in coupling reactions with sterically hindered substrates?

  • Methodological Answer : Optimize reaction conditions by: (i) Using bulkier ligands (e.g., XPhos or DavePhos) to enhance catalyst turnover. (ii) Increasing reaction temperatures (80–100°C) to overcome kinetic barriers. (iii) Pre-activating the boronate with CsF or K₃PO₄ to improve solubility. Validate via kinetic studies comparing TOF (turnover frequency) under varied conditions .

Q. How do electronic and steric substituent effects on the cyclohexene ring influence reaction outcomes?

  • Methodological Answer : Systematically compare derivatives (e.g., replacing trifluoromethyl with methoxy or nitro groups) to isolate electronic vs. steric contributions. Use Hammett plots (σ values) to correlate substituent electronic effects with reaction rates. For steric analysis, employ Tolman cone angles or DFT-calculated steric maps .

Q. What strategies resolve contradictions in reported reactivity data for similar dioxaborolanes?

  • Methodological Answer : (i) Replicate experiments under standardized conditions (solvent, catalyst, temperature). (ii) Analyze byproducts (e.g., protodeboronation) via LC-MS or <sup>11</sup>B NMR. (iii) Cross-reference with computational studies (e.g., DFT calculations of transition states) to identify hidden mechanistic pathways .

Q. How does the compound’s stability vary under acidic or oxidative conditions, and how can this be leveraged in synthesis?

  • Methodological Answer : Perform controlled degradation studies in H₂O₂/acetic acid (oxidative) or HCl/THF (acidic) to identify decomposition pathways. The trifluoromethyl group may confer resistance to oxidation, enabling selective functionalization. Monitor stability via time-resolved <sup>19</sup>F NMR .

Experimental Design Considerations

Q. What controls are essential when testing this compound in catalytic cycles?

  • Methodological Answer : Include: (i) Negative controls (no catalyst, no boronate) to rule out non-catalytic pathways. (ii) Competition experiments with alternative boronates to assess selectivity. (iii) Kinetic isotopic effect (KIE) studies (e.g., D₂O vs. H₂O) to probe rate-determining steps .

Data Contradiction Analysis

Q. Why might catalytic efficiency vary between batch and flow reactors for reactions involving this compound?

  • Methodological Answer : Flow reactors minimize oxygen/moisture exposure, critical for boronate stability. Differences in mixing efficiency or residence time distribution (RTD) can alter reaction profiles. Characterize using CFD (computational fluid dynamics) modeling paired with real-time <sup>11</sup>B NMR monitoring .

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